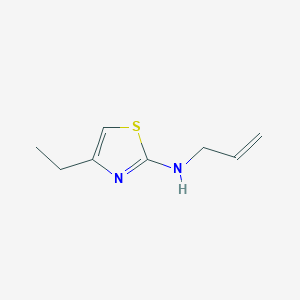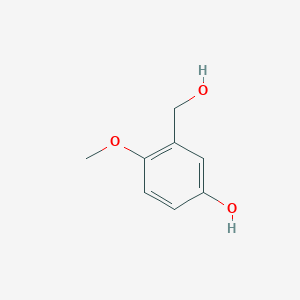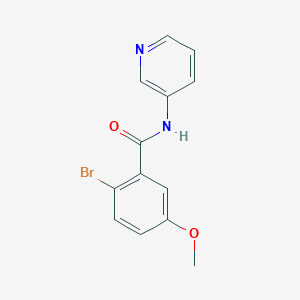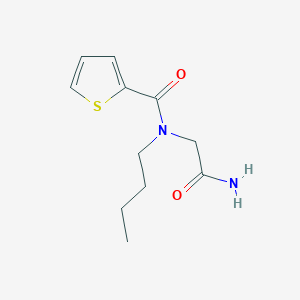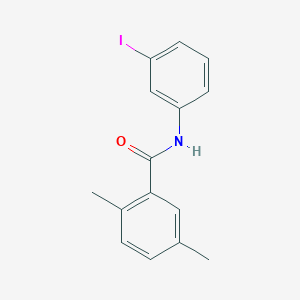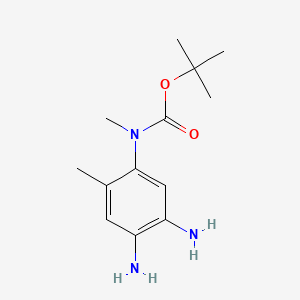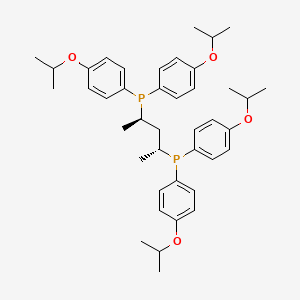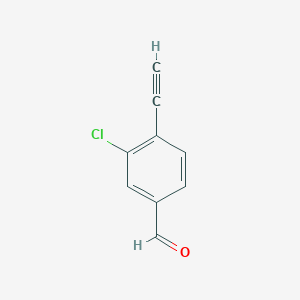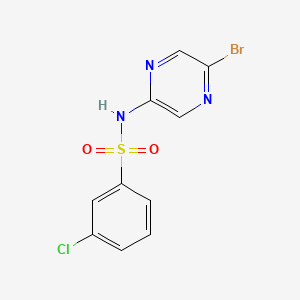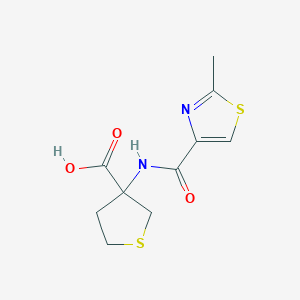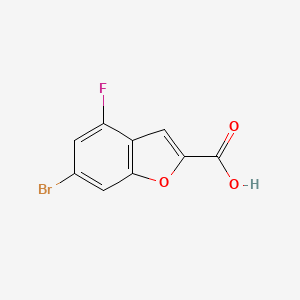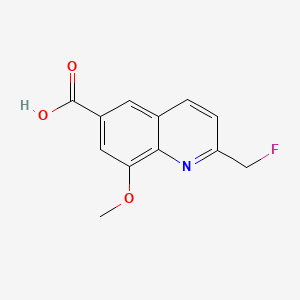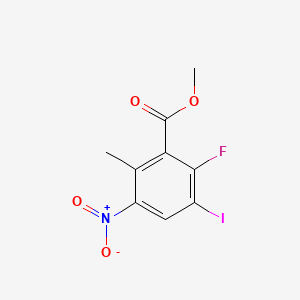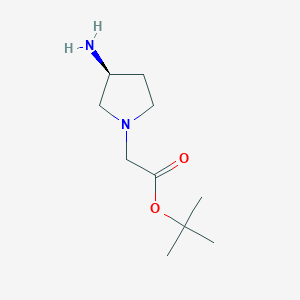
tert-Butyl (S)-2-(3-aminopyrrolidin-1-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (S)-2-(3-aminopyrrolidin-1-yl)acetate is a chemical compound that belongs to the class of tertiary butyl esters. This compound is characterized by the presence of a tert-butyl group, an aminopyrrolidine moiety, and an acetate group. It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S)-2-(3-aminopyrrolidin-1-yl)acetate typically involves the reaction of tert-butyl bromoacetate with (S)-3-aminopyrrolidine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is typically performed in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and increased safety compared to traditional batch processes .
化学反応の分析
Types of Reactions
tert-Butyl (S)-2-(3-aminopyrrolidin-1-yl)acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or the acetate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield N-oxides, while reduction reactions may produce amines or alcohols.
科学的研究の応用
tert-Butyl (S)-2-(3-aminopyrrolidin-1-yl)acetate has a wide range of applications in scientific research:
作用機序
The mechanism of action of tert-Butyl (S)-2-(3-aminopyrrolidin-1-yl)acetate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing the activity of specific enzymes. Additionally, it can bind to receptors and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context in which the compound is used .
類似化合物との比較
Similar Compounds
tert-Butyl (S)-2-(3-aminopyrrolidin-1-yl)propionate: Similar structure but with a propionate group instead of an acetate group.
tert-Butyl (S)-2-(3-aminopyrrolidin-1-yl)butyrate: Similar structure but with a butyrate group instead of an acetate group.
tert-Butyl (S)-2-(3-aminopyrrolidin-1-yl)valerate: Similar structure but with a valerate group instead of an acetate group.
Uniqueness
The uniqueness of tert-Butyl (S)-2-(3-aminopyrrolidin-1-yl)acetate lies in its specific combination of functional groups, which imparts distinct reactivity and properties. The presence of the tert-butyl group provides steric hindrance, influencing the compound’s reactivity and stability. The aminopyrrolidine moiety contributes to its biological activity, making it valuable in various research applications .
特性
分子式 |
C10H20N2O2 |
|---|---|
分子量 |
200.28 g/mol |
IUPAC名 |
tert-butyl 2-[(3S)-3-aminopyrrolidin-1-yl]acetate |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)7-12-5-4-8(11)6-12/h8H,4-7,11H2,1-3H3/t8-/m0/s1 |
InChIキー |
NGPKKCGEGHNYOW-QMMMGPOBSA-N |
異性体SMILES |
CC(C)(C)OC(=O)CN1CC[C@@H](C1)N |
正規SMILES |
CC(C)(C)OC(=O)CN1CCC(C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


